3-Methacrylamidophenylboronic acid chemical properties and structure
3-Methacrylamidophenylboronic acid chemical properties and structure
An In-depth Technical Guide to 3-Methacrylamidophenylboronic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Methacrylamidophenylboronic acid. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications of this versatile chemical compound.
Core Chemical Properties and Structure
3-Methacrylamidophenylboronic acid, a derivative of phenylboronic acid, is a compound of significant interest in various scientific fields, including polymer chemistry and biomedicine.[1] Its unique structure, incorporating both a polymerizable methacrylamide group and a diol-binding boronic acid moiety, allows for the creation of intelligent polymers that can respond to specific stimuli, such as glucose.[1]
Physicochemical Data
The fundamental chemical and physical properties of 3-Methacrylamidophenylboronic acid are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | [3-(2-methylprop-2-enoylamino)phenyl]boronic acid | [2][3] |
| Synonyms | m-methacrylamidophenylboronic acid, (3-Methacrylamidophenyl)boronic acid, 3-Methacrylamido phenyl boronic acid, 3-(Methacryloylamino)phenylboronic acid | [2][4] |
| CAS Number | 48150-45-4 | [2] |
| Chemical Formula | C₁₀H₁₂BNO₃ | [2][3][4] |
| Molecular Weight | 205.02 g/mol | [2][3] |
| Appearance | Solid | [4] |
| Purity | 98% | [4] |
| InChI | InChI=1S/C10H12BNO3/c1-7(2)10(13)12-9-5-3-4-8(6-9)11(14)15/h3-6,14-15H,1H2,2H3,(H,12,13) | [2][4] |
| InChI Key | GBBUBIKYAQLESK-UHFFFAOYSA-N | [3][4] |
| SMILES | CC(=C)C(=O)NC1=CC=CC(=C1)B(O)O | [3] |
Experimental Protocols
The synthesis of boronic acid derivatives is a critical aspect of their application. Below are detailed methodologies for the synthesis of 3-Methacrylamidophenylboronic acid and related compounds, as cited in the literature.
Synthesis of N-3-Acrylamidophenylboronic Acid
This protocol outlines a common method for the synthesis of N-3-Acrylamidophenylboronic acid.[5]
Materials:
-
3-aminobenzene boronic acid monohydrate
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Acryloyl chloride
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve 3-aminobenzene boronic acid monohydrate (21.9 mmol) in a 1:1 mixture of THF and H₂O (80 ml).
-
Chill the solution to 4°C using an ice-water bath.
-
Slowly add sodium bicarbonate (44.0 mmol) and acryloyl chloride (44.1 mmol) to the mixture.
-
Stir the reaction and allow it to warm to room temperature overnight.
-
Evaporate the THF/H₂O under a vacuum to obtain an off-white solid.
-
Dissolve the solid in ethyl acetate (50 ml).
-
Filter the solution and wash sequentially with water (50 ml), saturated sodium bicarbonate solution (50 ml), water (50 ml), and brine (50 ml).[5]
Synthesis of 3-Acrylamidophenylboronic Acid (AAPBA) Monomer
A similar procedure is employed for the synthesis of the 3-acrylamidophenylboronic acid monomer.[6]
Materials:
-
3-Aminophenylboronic acid
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Acryloyl chloride
-
Anhydrous THF
Procedure:
-
Dissolve 3-Aminophenylboronic acid (21.9 mmol) in a 1:1 mixture of THF and H₂O (66 ml) in a round-bottom flask.
-
Add sodium bicarbonate (48.2 mmol) to the flask and cool the mixture to below 5°C.
-
Slowly add a mixture of acryloyl chloride (48.3 mmol) in anhydrous THF (7 ml) dropwise over 1 hour.
-
Stir the reaction mixture overnight, allowing it to reach room temperature.[6]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of N-3-Acrylamidophenylboronic Acid, providing a clear visual representation of the experimental workflow.
Caption: Synthesis workflow for N-3-Acrylamidophenylboronic Acid.
Applications in Drug Development and Research
The dual functionality of 3-Methacrylamidophenylboronic acid makes it a valuable compound in several research and development areas:
-
Glucose-Responsive Materials: The phenylboronic acid group can reversibly bind with diols, such as those found in glucose.[1] This property is harnessed to create "smart" polymers for glucose-sensitive drug delivery systems, particularly for insulin.[6][7]
-
Polymer Science: The methacrylamide group allows the monomer to be incorporated into polymers, leading to the formation of functional polymers and copolymers with tailored characteristics.[8]
-
Biotechnology and Sensors: Its sugar-binding capability is utilized in the development of biosensors and diagnostic tools for detecting glucose and other sugars.[8]
This guide serves as a foundational resource for professionals working with or considering the use of 3-Methacrylamidophenylboronic acid in their research and development endeavors.
References
- 1. Buy 3-Methacrylamidophenylboronic acid (EVT-331956) | 48150-45-4 [evitachem.com]
- 2. 3-Methacrylamidophenylboronic Acid | C10H12BNO3 | CID 3016474 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 3-methacrylamidophenylboronic acid | CymitQuimica [cymitquimica.com]
- 5. Synthesis and Development of Poly(N-Hydroxyethyl Acrylamide)-Ran-3-Acrylamidophenylboronic Acid Polymer Fluid for Potential Application in Affinity Sensing of Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
